1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one is a complex organic compound that features a triazine ring substituted with allylamino groups and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one typically involves multiple steps. One common approach starts with the preparation of the triazine core, which is then functionalized with allylamino groups. The piperidinone moiety is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is essential to ensure high-quality product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.
Scientific Research Applications
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Diamino-1,3,5-triazin-2-yl)piperidin-4-one: Similar structure but lacks the allylamino groups.
1-(4,6-Bis(methylamino)-1,3,5-triazin-2-yl)piperidin-4-one: Similar structure with methylamino groups instead of allylamino groups.
Uniqueness
1-(4,6-Bis(allylamino)-1,3,5-triazin-2-yl)piperidin-4-one is unique due to the presence of allylamino groups, which can confer distinct chemical and biological properties. These groups may enhance the compound’s reactivity or interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
88536-31-6 |
---|---|
Molecular Formula |
C14H20N6O |
Molecular Weight |
288.35 g/mol |
IUPAC Name |
1-[4,6-bis(prop-2-enylamino)-1,3,5-triazin-2-yl]piperidin-4-one |
InChI |
InChI=1S/C14H20N6O/c1-3-7-15-12-17-13(16-8-4-2)19-14(18-12)20-9-5-11(21)6-10-20/h3-4H,1-2,5-10H2,(H2,15,16,17,18,19) |
InChI Key |
FSUMHMZGCTXKMH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N2CCC(=O)CC2)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.